molecular formula C6H7FOS B11722581 1-(5-Fluorothien-2-yl)ethanol

1-(5-Fluorothien-2-yl)ethanol

Cat. No.: B11722581
M. Wt: 146.18 g/mol
InChI Key: QZCYGBDSNXSYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluorothien-2-yl)ethanol is an organic compound with the molecular formula C6H7FOS It is a fluorinated derivative of thienyl ethanol, where a fluorine atom is substituted at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluorothien-2-yl)ethanol typically involves the fluorination of thienyl ethanol derivatives. One common method is the reaction of 5-fluorothiophene-2-carbaldehyde with a suitable reducing agent to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and flow rates, are optimized to achieve high efficiency. The purification of the final product is typically done using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluorothien-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(5-Fluorothien-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluorothien-2-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chlorothien-2-yl)ethanol
  • 1-(5-Bromothien-2-yl)ethanol
  • 1-(5-Methylthien-2-yl)ethanol

Comparison

1-(5-Fluorothien-2-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorinated compound often exhibits enhanced biological activity and stability .

Properties

IUPAC Name

1-(5-fluorothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCYGBDSNXSYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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